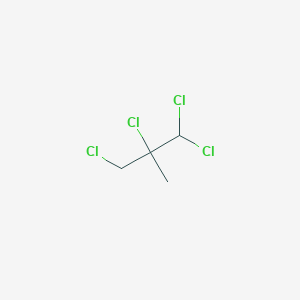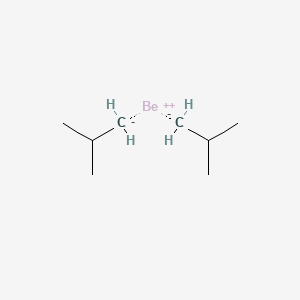![molecular formula C10H11O2P B14709375 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- CAS No. 21088-66-4](/img/structure/B14709375.png)
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dioxa-1-phosphabicyclo[221]heptane, 4-phenyl- is a bicyclic organophosphorus compound It is characterized by a unique structure that includes a phosphorus atom integrated into a bicyclic framework with two oxygen atoms and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- typically involves the reaction of a phosphorus trihalide with a diol in the presence of a base. One common method is the reaction of phenylphosphonic dichloride with ethylene glycol under basic conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a ligand. Additionally, its bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane: Lacks the phenyl group, leading to different reactivity and applications.
4-Phenyl-1,2,3-dioxaphospholane: A similar bicyclic compound with different ring sizes and properties.
Phenylphosphonic acid: A simpler phosphorus compound with different chemical behavior.
Uniqueness
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- is unique due to its combination of a bicyclic structure with a phenyl group and a phosphorus atom. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
21088-66-4 |
|---|---|
Fórmula molecular |
C10H11O2P |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
4-phenyl-3,5-dioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11O2P/c1-2-4-9(5-3-1)10-6-13(7-11-10)8-12-10/h1-5H,6-8H2 |
Clave InChI |
YEWONVZFOHEVAU-UHFFFAOYSA-N |
SMILES canónico |
C1C2(OCP1CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



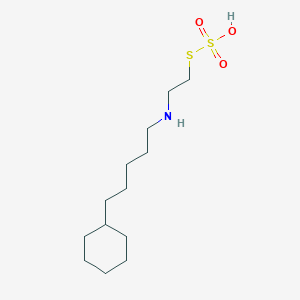

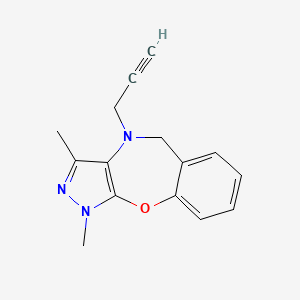
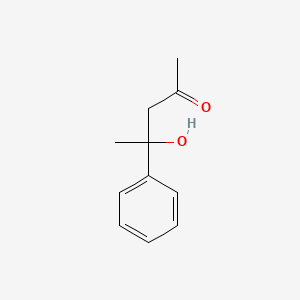
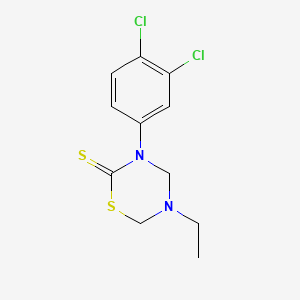
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)


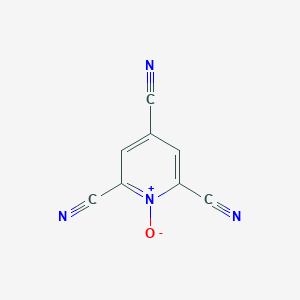

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
